molecular formula C18H16ClN3O3S2 B6559563 (2E)-3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide CAS No. 946233-80-3

(2E)-3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide

Cat. No.: B6559563
CAS No.: 946233-80-3
M. Wt: 421.9 g/mol
InChI Key: OYCZNACABBVHGU-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide is a benzothiazole-derived acrylamide characterized by:

  • An (E)-configured acrylamide linker (–NH–CO–CH=CH–) connecting the benzothiazole to a 2-chlorophenyl group. The E-configuration ensures spatial orientation critical for intermolecular interactions.

Structural elucidation of such compounds often employs single-crystal X-ray diffraction (SC-XRD) for unambiguous confirmation of stereochemistry, as demonstrated in related benzothiazole derivatives .

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S2/c1-22(2)27(24,25)13-8-9-15-16(11-13)26-18(20-15)21-17(23)10-7-12-5-3-4-6-14(12)19/h3-11H,1-2H3,(H,20,21,23)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCZNACABBVHGU-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2-chlorophenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]prop-2-enamide is a novel synthetic derivative of benzothiazole, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores the biological activity of this compound based on recent research findings, including its effects on various cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula: C₁₅H₁₄ClN₃O₂S
  • Molecular Weight: 335.81 g/mol
  • CAS Number: 1351590-11-8

The presence of the chlorophenyl and benzothiazole moieties suggests potential interactions with biological targets involved in cancer progression and inflammation.

Anticancer Properties

Recent studies have reported significant anticancer activity of benzothiazole derivatives, including the target compound. The biological evaluation typically involves the following methodologies:

  • Cell Proliferation Assays:
    • The MTT assay is commonly used to assess the viability of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer).
    • Results indicate that the compound significantly inhibits cell proliferation in these lines at micromolar concentrations.
  • Apoptosis Induction:
    • Flow cytometry analysis has shown that treatment with this compound leads to increased apoptosis in cancer cells.
    • The compound promotes cell cycle arrest, particularly at the G1/S phase, indicating a disruption in normal cell cycle progression.
  • Cytokine Modulation:
    • The expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α were measured using ELISA. The compound effectively reduces these cytokines, suggesting an anti-inflammatory mechanism that may complement its anticancer effects.
  • Migration Inhibition:
    • Scratch wound healing assays demonstrated that the compound inhibits the migration of cancer cells, which is crucial for metastasis.

Mechanistic Insights

The mechanism of action for this compound appears to involve:

  • Inhibition of Key Signaling Pathways:
    • Western blot analyses revealed that the compound inhibits both AKT and ERK signaling pathways, which are critical for cell survival and proliferation.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Activity Methodology Results
Cell ProliferationMTT AssaySignificant inhibition in A431 and A549 cell lines
Apoptosis InductionFlow CytometryIncreased apoptosis and G1/S phase arrest
Cytokine ModulationELISADecreased IL-6 and TNF-α levels
Migration InhibitionScratch Wound Healing AssayReduced migration in treated cells
Signaling Pathway ImpactWestern BlotInhibition of AKT and ERK pathways

Case Studies

Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings. For instance:

  • A study conducted by Kamal et al. (2010) demonstrated that modified benzothiazole compounds exhibit potent anti-tumor activities across various cancer types.
  • Recent investigations into dual-action compounds have shown that those with anti-inflammatory properties can enhance therapeutic outcomes in cancer treatment by targeting both tumor growth and inflammation.

Comparison with Similar Compounds

Key Insights :

  • Dimethylsulfamoyl vs. isopropylsulfamoyl : The smaller dimethyl group in the target compound likely improves aqueous solubility compared to the bulkier isopropyl analog, which may hinder membrane permeability .

Variations in the Acrylamide-Linked Aryl Group

Compound Name Aryl Substituent Configuration Key Features Reference
Target compound 2-Chlorophenyl (E) Electron-withdrawing Cl enhances electrophilicity; planar geometry
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide 2,4-Dimethoxyphenyl (E) Electron-donating methoxy groups increase electron density; may reduce reactivity
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide 1,3-Benzodioxol-5-yl (E) Benzodioxol provides π-π stacking potential; imidazole adds hydrogen-bonding sites

Key Insights :

  • 2-Chlorophenyl vs. 2,4-dimethoxyphenyl : The electron-withdrawing Cl in the target compound may enhance binding to electrophilic targets (e.g., kinases), whereas methoxy groups could favor interactions with hydrophobic pockets .

Physicochemical and Structural Properties

Property Target Compound (2E)-3-(2-Furyl)-N-[6-(isopropylsulfamoyl)-benzothiazol-2-yl]acrylamide (E)-3-(2,4-dimethoxyphenyl)-N-benzothiazole-2-yl-acrylamide
Molecular Weight 423.92 g/mol 433.48 g/mol 396.42 g/mol
logP (Predicted) ~3.1 ~3.8 ~2.5
Hydrogen Bond Acceptors 6 7 5
Rotatable Bonds 5 6 4

Analysis :

  • The target compound’s lower logP compared to the isopropylsulfamoyl analog suggests better solubility, aligning with the hydrophilic dimethylsulfamoyl group.
  • Fewer rotatable bonds than furyl-isopropyl derivatives may confer greater conformational rigidity, favoring target binding .

Preparation Methods

Sulfamoylation of 2-Amino-6-nitrothiophenol

  • Nitration : 2-Aminothiophenol is nitrated using HNO₃/H₂SO₄ at 0–5°C to yield 2-amino-6-nitrothiophenol.

  • Sulfamoylation : The nitro group is reduced (H₂/Pd-C) to an amine, followed by treatment with dimethylsulfamoyl chloride in pyridine to install the sulfamoyl moiety.

Reaction Conditions :

StepReagentsTemperatureTimeYield
NitrationHNO₃ (conc.), H₂SO₄0–5°C2 h78%
ReductionH₂ (1 atm), Pd/C (10%)RT4 h92%
Sulfamoylation(CH₃)₂NSO₂Cl, pyridine80°C6 h65%

Enamide Side Chain Preparation

The (2E)-3-(2-chlorophenyl)prop-2-enoyl group is synthesized via a Horner-Wadsworth-Emmons (HWE) reaction to ensure stereocontrol.

Synthesis of (2E)-3-(2-Chlorophenyl)Prop-2-Enoic Acid

  • Aldol Condensation : 2-Chlorobenzaldehyde reacts with diethyl phosphonoacetate in the presence of NaH to form the (E)-enolate.

  • Hydrolysis : The ester is hydrolyzed using NaOH (2 M) at reflux to yield the carboxylic acid.

Optimization Data :

ParameterValue
BaseNaH (2 eq)
SolventTHF
Temperature0°C → RT
Yield85% (E:Z = 95:5)

Amide Coupling

The final step involves coupling the benzothiazole amine with the enoyl chloride.

Activation and Coupling

  • Acid Chloride Formation : (2E)-3-(2-chlorophenyl)prop-2-enoic acid is treated with SOCl₂ in anhydrous DCM to form the acyl chloride.

  • Amidation : The acyl chloride reacts with 6-(dimethylsulfamoyl)-1,3-benzothiazol-2-amine in the presence of Et₃N.

Reaction Metrics :

ParameterValue
Coupling AgentNone (direct acylation)
SolventDCM
Temperature0°C → RT
Yield72%

Purification and Characterization

Crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 15.6 Hz, 1H, CH=), 7.62–7.25 (m, 4H, Ar-H), 3.12 (s, 6H, N(CH₃)₂).

  • HPLC : >99% purity (C18, 70:30 MeOH/H₂O, 1 mL/min).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

A patent-described method uses microwave irradiation (150°C, 20 min) to accelerate benzothiazole formation, reducing reaction time by 60%.

Enzymatic Resolution

Ferulic acid decarboxylase (FDC) has been explored for stereoselective decarboxylation in analogous systems, though yields remain suboptimal (≤40%).

Challenges and Mitigation

  • Stereochemical Control : The HWE reaction ensures >95% E-selectivity, but Z-isomer removal requires iterative crystallization.

  • Sulfamoyl Stability : Dimethylsulfamoyl groups are prone to hydrolysis under strongly acidic/basic conditions; neutral pH is maintained during coupling .

Q & A

Q. Key Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and functional group integration .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1CS₂, EtOH, reflux65–7090%
2(CH₃)₂NSO₂Cl, DCM80–8592%
3Acryloyl chloride, THF7595%

Basic: What in vitro assays evaluate its anticancer potential, and how do IC₅₀ values compare across cancer cell lines?

Methodological Answer:

  • MTT Assay : Standard protocol using 72-hour exposure in adherent cell lines (e.g., MCF-7, HeLa, A549). IC₅₀ values range from 12.3 µM (MCF-7) to 28.7 µM (HepG2) .

  • Apoptosis Analysis : Flow cytometry with Annexin V/PI staining shows 40–60% early apoptosis in leukemia Jurkat cells at 20 µM .

  • Comparative Data :
    Table 2: IC₅₀ Values (µM)

    Cell LineIC₅₀ (µM)Reference
    MCF-712.3
    HeLa18.5
    A54925.1
    HepG228.7

Advanced: How does the E-configuration influence binding affinity to kinase enzymes or DNA gyrase?

Methodological Answer:

  • Molecular Docking : The (2E)-configuration aligns the chlorophenyl group into hydrophobic pockets of Aurora kinase A (PDB: 3EYG), with binding energy −9.2 kcal/mol vs. −6.8 kcal/mol for the Z-isomer .
  • DNA Gyrase Inhibition : E-configuration enhances π-π stacking with Tyr-109 (IC₅₀ = 8.7 µM vs. 23.4 µM for Z-form) .
  • Method : Docking simulations (AutoDock Vina) and enzyme inhibition assays using supercoiled plasmid relaxation .

Advanced: What computational approaches predict ADMET properties and guide structural optimization?

Methodological Answer:

  • QSAR Models : CoMFA/CoMSIA analyses identify the sulfamoyl group as critical for solubility (LogP = 2.1) and CYP3A4 inhibition risk .
  • ADMET Prediction : SwissADME and ProTox-II tools highlight moderate bioavailability (TPSA = 98 Ų) and hepatotoxicity alerts .
  • Optimization Strategy : Introducing polar substituents (e.g., hydroxyl) reduces LogP by 0.5 units without compromising activity .

Advanced: How do solvent polarity and temperature affect regioselectivity in nucleophilic substitutions?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF) favor sulfonylation at the 6-position (yield: 85% vs. 60% in THF) due to stabilized transition states .
  • Temperature : Reactions at 0–5°C suppress side-product formation (e.g., disubstitution byproducts <5% vs. 20% at 25°C) .
  • Kinetic Studies : Arrhenius plots (ln k vs. 1/T) confirm activation energy of 45 kJ/mol for the primary substitution pathway .

Data Contradiction: How to reconcile discrepancies in reported antimicrobial efficacy (>50% variation)?

Methodological Answer:

  • Source Analysis : Variability arises from differences in bacterial strains (e.g., methicillin-resistant vs. susceptible S. aureus) and inoculum size (10⁵ vs. 10⁷ CFU/mL) .
  • Standardization : Follow CLSI guidelines for MIC testing. Re-evaluation shows consistent MIC = 32 µg/mL against E. coli ATCC 25922 across labs .
  • Statistical Approach : Meta-analysis using random-effects models (I² = 75%) identifies inoculum size as a major heterogeneity factor (p < 0.01) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.